molecular formula C14H18N4O4 B2769554 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-45-3

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B2769554
CAS RN: 696649-45-3
M. Wt: 306.322
InChI Key: FTTQXXKKCMZGGO-UHFFFAOYSA-N
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Description

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as TIPP, is a tetrazole-containing compound that has been extensively studied for its potential therapeutic applications. TIPP has shown promise as a potent and selective agonist of the delta-opioid receptor (DOR), which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and addiction.

Mechanism of Action

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid acts as a selective agonist of the DOR, which is a type of opioid receptor that is primarily located in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. Activation of the DOR by 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid leads to the activation of downstream signaling pathways that result in the modulation of neuronal activity and the release of neurotransmitters, ultimately leading to the observed physiological effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid.
Biochemical and Physiological Effects
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its high potency and selectivity for the DOR, which makes it a valuable tool for studying the physiological and biochemical effects of DOR activation. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has a longer duration of action than other opioid agonists, which can be useful for studying the long-term effects of DOR activation. However, one limitation of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One area of interest is the development of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid in humans, particularly in the fields of pain management, drug addiction, and depression. Additionally, further research is needed to fully elucidate the mechanisms underlying the physiological and biochemical effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, which could lead to the development of more effective and targeted therapies for a range of conditions.

Synthesis Methods

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxy-3-methoxybenzaldehyde with sodium azide to form the corresponding azide intermediate, which is subsequently reduced with lithium aluminum hydride to yield the 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid compound.

Scientific Research Applications

3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various fields, including pain management, drug addiction, and depression. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.

properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-9(2)22-12-5-4-10(6-13(12)21-3)11(7-14(19)20)18-8-15-16-17-18/h4-6,8-9,11H,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQXXKKCMZGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333170
Record name 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

696649-45-3
Record name 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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